N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

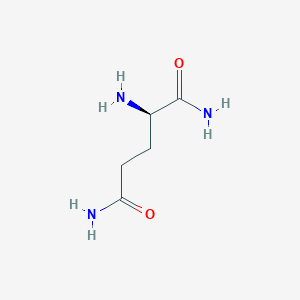

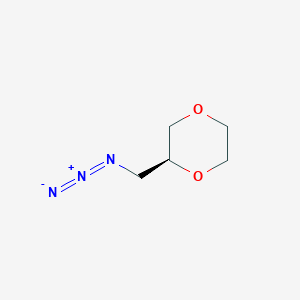

The compound “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains an ethoxyethyl group and a methoxybenzamide group .Scientific Research Applications

Palladium(II) Complexes for Heck Coupling Reaction

The compound’s ligands, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide (3a–c and 5a–f), can be easily prepared from commercially available 2-pyridinecarboxylic acid. When these ligands react with PdCl2 in toluene in the presence of triethylamine, they form nine NNN pincer Pd(II) complexes (6a–i) in yields ranging from 15% to 91%. These complexes have been characterized by spectroscopic methods, including ^1H and ^13C NMR spectra, as well as high-resolution mass spectrometry (HRMS). Additionally, the molecular structures of complexes 6a and 6i have been determined by single-crystal X-ray diffraction. Notably, these palladium(II) catalysts exhibit efficient catalytic activity in the Heck coupling of aryl bromides with styrenes, yielding various styrenes in moderate to high yields (up to 99% yield) .

Catalysis in Organic Transformations

Pincer complexes, especially NNN-type pincer complexes, have gained prominence in organometallic chemistry. These complexes serve as catalysts for various organic transformations. The NNN-ruthenium pincer complexes, for instance, have been applied to α-alkylation of ketones, transfer hydrogenation of ketones, and dehydrogenative cross-coupling of alcohols. Similarly, the NCN pincer palladium complexes have shown high catalytic activity in Heck coupling reactions, Suzuki–Miyaura cross-coupling reactions, and reduction of nitroarenes. Researchers continue to explore pincer-ligated catalysts based on inexpensive first-row transition metals, aiming for cost-effective and sustainable catalytic processes .

Earth-Abundant Metal Catalysts

While precious metals like palladium are commonly used in catalysis, there is growing interest in developing catalysts based on earth-abundant metals. Researchers have explored pincer systems with metals such as manganese, iron, cobalt, nickel, and zinc. These low-priced alternatives offer potential for sustainable and economically viable catalytic processes .

Cross-Coupling Reactions

The NNN pincer palladium complexes, including those derived from the compound , play a crucial role in cross-coupling reactions. These reactions involve the coupling of two different organic fragments, often forming carbon-carbon or carbon-heteroatom bonds. The versatility of NNN pincer complexes makes them valuable in achieving efficient and selective cross-coupling transformations .

Dehydrogenative Functionalization

Pincer complexes have been employed in dehydrogenative functionalization reactions. These processes allow the direct conversion of C-H bonds into C-X (X = heteroatom) bonds. The compound’s ligands may contribute to such transformations, expanding the toolbox for sustainable synthetic methods .

Exploration of New Ligand Architectures

The synthesis and study of novel ligand architectures, including NNN-type pincer ligands, remain an active area of research. By designing ligands with specific properties, researchers aim to enhance catalytic efficiency, selectivity, and stability. The compound’s ligands exemplify this approach, contributing to the broader field of ligand design and coordination chemistry .

Future Directions

Mechanism of Action

Target of Action

Compounds containing the pyrazole moiety are known for their diverse pharmacological effects . They have been associated with a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects . The exact interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Given the broad range of activities associated with pyrazole derivatives, it is likely that multiple pathways could be affected .

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

2-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-20-14-6-3-2-5-13(14)15(19)16-8-11-21-12-10-18-9-4-7-17-18/h2-7,9H,8,10-12H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXLBPUZMWMKMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCOCCN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[6,7-dimethoxy-2-(2-thiophen-2-ylacetyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2411248.png)

![[(2-Methoxyphenyl)methyl]urea](/img/structure/B2411249.png)

![1-[(3-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B2411250.png)

![6-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2411254.png)

![3-[3-(6-Methoxypyridin-3-yl)phenyl]piperazin-2-one](/img/structure/B2411256.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2411259.png)

![(2E)-[2-(5-chloro-2-methoxyphenyl)hydrazinylidene][4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2411263.png)